2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol

Catalog No.
S518588
CAS No.
86770-74-3
M.F
C8H19NO4
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol

CAS Number

86770-74-3

Product Name

2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol

IUPAC Name

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanol

Molecular Formula

C8H19NO4

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C8H19NO4/c9-1-3-11-5-7-13-8-6-12-4-2-10/h10H,1-9H2

InChI Key

ANOJXMUSDYSKET-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCO)N

Solubility

Soluble in DMSO

Synonyms

Amino-PEG4-alcohol

Canonical SMILES

C(COCCOCCOCCO)N

Description

The exact mass of the compound 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol is 193.1314 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bioconjugate Materials

    Scientific Field: Biochemistry

    Summary of Application: “2-(2-Aminoethoxy)ethanol” is commonly used as a spacer/linker in the synthesis of bioconjugate materials.

    Methods of Application: While the exact methods of application can vary depending on the specific use case, the general idea is that the compound is used to connect (or “conjugate”) two other molecules together. This is often done in a laboratory setting using various chemical reaction techniques.

    Results or Outcomes: The use of “2-(2-Aminoethoxy)ethanol” as a spacer/linker can allow for the creation of complex bioconjugate materials that have unique properties and uses.

Fluorescent Zinc Sensor

Gas Treating

Electronics

Metal Working

Crop Protection Products

Surfactants

Colorants

2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol, also known as 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanol, is a synthetic compound characterized by a polyether structure. It features a central ethylene glycol unit with multiple ethoxy and amino groups attached, contributing to its hydrophilicity and potential for forming stable interactions with biomolecules. This compound is notable for its use in biochemical applications, particularly in drug delivery systems and bioconjugate synthesis due to its ability to act as a spacer or linker.

There is no specific information available on the mechanism of action for this particular compound in scientific research. However, APEGs with shorter chain lengths can act as linkers in bioconjugation reactions, attaching biomolecules (like drugs) to other molecules (like nanoparticles) to improve their properties [].

  • Nucleophilic Substitution: The amino group can react with carboxylic acids, activated N-hydroxysuccinimide esters, and carbonyl compounds (ketones and aldehydes).
  • Oxidation and Reduction: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, and it can participate in reduction reactions under appropriate conditions.

Common reagents used in these reactions include carboxylic acids and N-hydroxysuccinimide esters, typically conducted under mild conditions such as room temperature in solvents like water or dimethyl sulfoxide .

2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol exhibits significant biological activity:

  • Cellular Effects: It influences cellular processes such as signaling pathways, gene expression, and metabolism. Its ability to form stable conjugates with proteins allows it to modulate cell functions by altering the activity of key signaling molecules.
  • Biochemical Analysis: This compound plays a crucial role in synthesizing bioconjugate materials, making it valuable in applications like enzyme labeling and drug delivery systems.

The synthesis of 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol involves several steps:

  • Formation of an Intermediate: Triethylene glycol monobenzyl ether is reacted with p-toluenesulfonyl chloride to produce an intermediate sulfonate.
  • Azide Formation: The intermediate is then reacted with sodium azide to generate an azido derivative.
  • Catalytic Hydrogenation: Finally, the azido compound undergoes catalytic hydrogenation using palladium on carbon as a catalyst to yield the desired product .

The primary applications of 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol include:

  • Bioconjugation: Used as a linker in the preparation of drug delivery systems and protein labeling.
  • Analytical Chemistry: Acts as a blocking reagent in assays like enzyme-linked immunosorbent assays (ELISA), preventing nonspecific adsorption of analytes.
  • Polymeric Materials: Its structure allows incorporation into various polymeric materials for enhanced properties.

Research indicates that 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol interacts with several biomolecules:

  • It can bind to enzymes and proteins through its amino and hydroxyl groups, leading to either inhibition or activation of enzymatic activity.
  • The compound's interactions are influenced by environmental factors such as pH and temperature, which can affect its efficacy and stability in bio

Several compounds share structural similarities with 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol, including:

Compound NameCAS NumberSimilarity
3,6,9,12-Tetraoxatetradecane-1,14-diamine68960-97-41.00
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine74654-07-21.00
3,6,9,12-Pentaoxaheptadecane-1,17-diol23783-42-80.64
2,5,8,11-Tetraoxatridecan-13-ol2615-15-80.64
2,2'-(Ethane-1,2-diylbis(oxy))diethanol112-27-60.64

Uniqueness

What sets 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol apart from these compounds is its specific functional groups that enhance its reactivity and compatibility in biochemical applications. Its unique ability to form stable conjugates makes it particularly valuable for therapeutic and diagnostic purposes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

193.13140809 g/mol

Monoisotopic Mass

193.13140809 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

86770-74-3

General Manufacturing Information

Ethanol, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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